

What is (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1450882

[Get Quote](#)

An In-Depth Technical Guide to (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. It delves into its chemical properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights to accelerate research and development programs.

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is a specialized aromatic boronic acid derivative that has garnered significant interest as a versatile building block in organic synthesis and drug discovery.^[1] Its unique trifunctionalized structure—featuring a reactive boronic acid group, an electron-withdrawing chloro substituent, and a hydrogen-bond-donating methylcarbamoyl moiety—makes it an invaluable intermediate for constructing complex molecular architectures.

The rise of boronic acids in medicinal chemistry, spurred by the success of drugs like Bortezomib (Velcade®), has demystified early concerns about boron toxicity and highlighted their utility.^{[2][3][4]} These compounds are now recognized for their ability to improve selectivity, potency, and pharmacokinetic profiles of bioactive molecules.^{[2][4][5]} **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** is a prime example of a reagent designed to leverage these benefits, primarily in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions.^[6]

Physicochemical Properties and Structural Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis and process development.

Property	Data	Source(s)
CAS Number	850589-39-8	[7]
Molecular Formula	C ₈ H ₉ BCINO ₃	[1] [6]
Molecular Weight	213.43 g/mol	[1] [6]
IUPAC Name	[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid	
Appearance	Solid	[8]
Storage Conditions	2-8°C, under inert gas	[1] [6]
Key Functional Groups	Boronic acid (-B(OH) ₂), Chloro (-Cl), Methylcarbamoyl (-CONHCH ₃)	

Diagram: Chemical Structure of **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid**

Caption: Structure highlighting the key functional groups.

Synthesis and Quality Control Considerations

Retrosynthetic Analysis and Plausible Synthetic Route

The synthesis of substituted arylboronic acids typically involves the borylation of an organometallic intermediate, which is in turn generated from a corresponding aryl halide. A common and effective strategy is the lithium-halogen exchange followed by quenching with a boron electrophile like trimethyl borate.

Diagram: Synthetic Workflow for **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid**



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway via lithiation-borylation.

Critical Quality Attribute: The Boroxine Issue

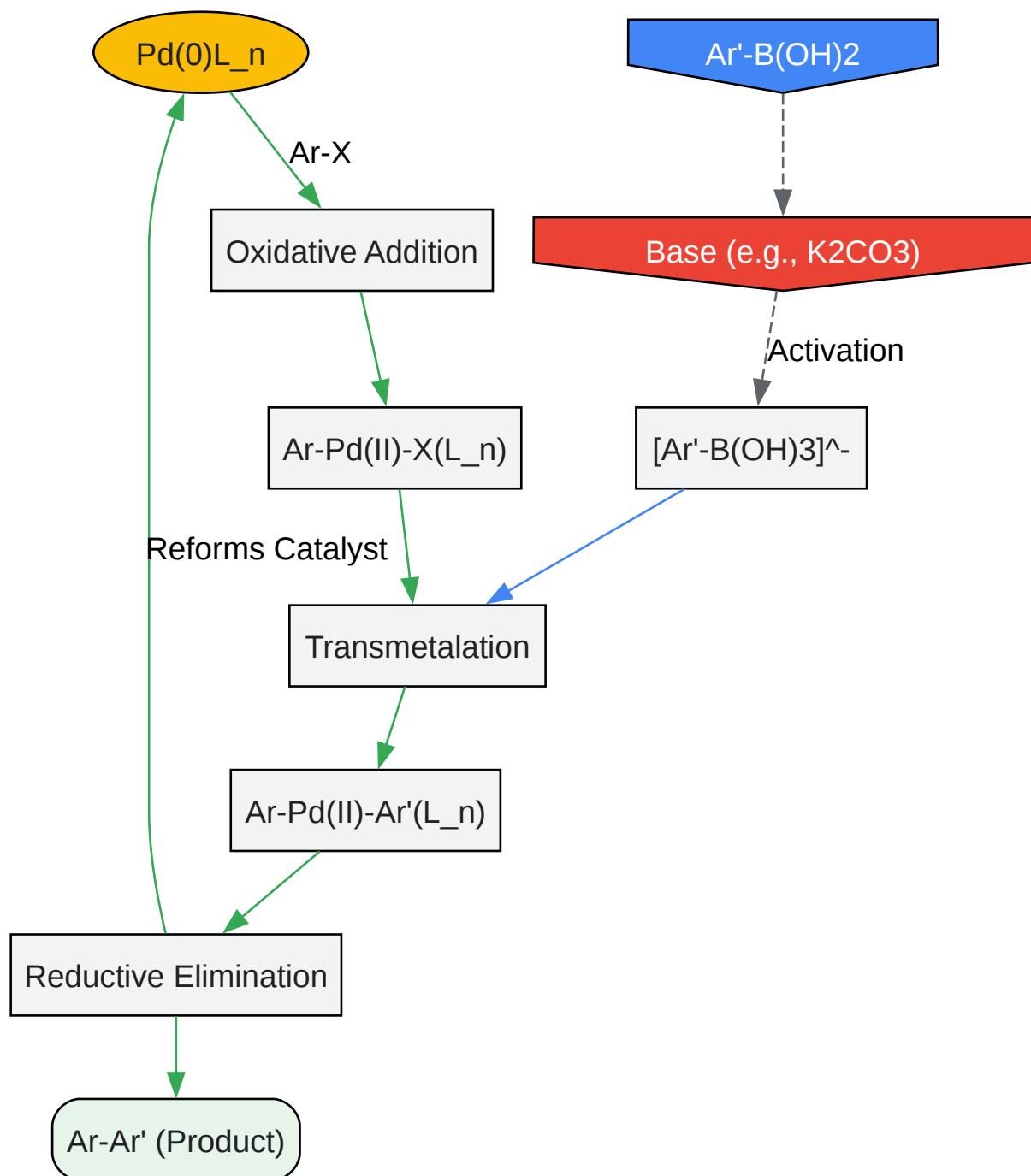
A significant challenge in the synthesis and storage of arylboronic acids is their propensity to form cyclic anhydrides known as boroxines through dehydration.[9] Boroximes are often less reactive in coupling reactions, leading to inconsistent yields and difficult purification.

Expert Insight: To ensure maximum reactivity and reproducibility in applications like Suzuki-Miyaura coupling, it is imperative to use the boronic acid form. Commercial boronic acids should be recrystallized from water or an appropriate solvent system and thoroughly dried under high vacuum before use to break down any existing boroxime structures.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forming carbon-carbon bonds, particularly for creating the biaryl motifs prevalent in pharmaceuticals.[10][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages, including rapid reaction times, improved yields, and the ability to drive difficult couplings, such as those involving aryl chlorides.[\[12\]](#)

Objective: To couple **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** with a generic aryl halide (Ar-X).

Materials:

- Aryl halide (1.0 eq)
- **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** (1.5 eq)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 3 mol%)[[10](#)][[12](#)]
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 3.0 eq)
- Solvent (e.g., 1,4-Dioxane/ H_2O , 4:1 mixture)
- Microwave reaction vial with stir bar

Step-by-Step Methodology:

- Vessel Preparation: To a clean, dry microwave reaction vial, add the aryl halide (e.g., 0.5 mmol), **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).[\[10\]](#)
- Solvent Addition: Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water).
- Sealing and Purging: Securely cap the vial. If not using a pre-packaged catalyst, it is best practice to purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to prevent oxidative degradation of the $\text{Pd}(0)$ catalyst.
- Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
 - Temperature: 120-150 °C
 - Time: 15-45 minutes

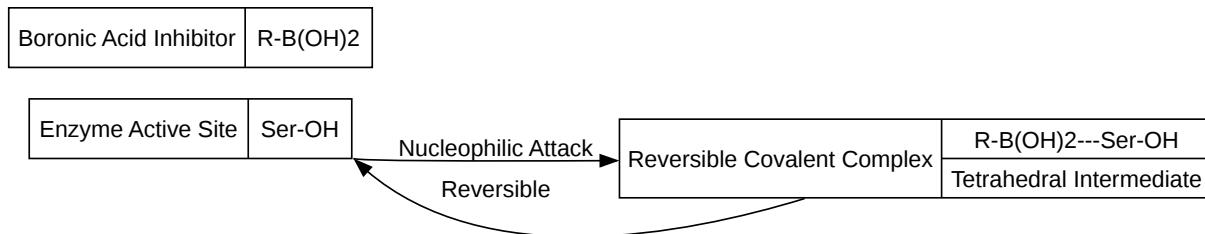
- Stirring: High
- Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate. Pass the solution through a pad of Celite to filter out the palladium catalyst.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Drug Discovery: A Scaffold for Targeted Inhibitors

The structural motifs of **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** make it an ideal starting point for synthesizing targeted therapies, particularly enzyme inhibitors.

- Kinase and Protease Inhibitors: The biaryl structures formed using this reagent are common scaffolds in kinase and protease inhibitors, where the distinct substitution pattern can be tailored to achieve specific interactions within an enzyme's active site.[\[6\]](#)
- PARP Inhibitors: The N-methylbenzamide substructure is a known pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[\[13\]](#)[\[14\]](#)[\[15\]](#) PARP inhibitors are a clinically validated class of cancer therapeutics. This boronic acid serves as a key intermediate for creating novel PARP inhibitors through Suzuki coupling, allowing for the exploration of the "right-hand" side of the inhibitor that binds in the NAD⁺ pocket.
- Covalent Inhibition: The boronic acid moiety itself can act as a "warhead" for covalent inhibition. It can form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of a serine protease, leading to potent and prolonged target engagement.[\[6\]](#)

Diagram: Boronic Acid Covalent Inhibition Mechanism

[Click to download full resolution via product page](#)

Caption: Reversible covalent bond formation with a serine residue.

Safety, Handling, and Storage

As a laboratory chemical, **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** requires careful handling to ensure user safety and maintain product integrity.

- **Hazards:** While a comprehensive safety data sheet (SDS) for this specific compound is not widely published, related arylboronic acids are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][16][17]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Handle in a well-ventilated area or a chemical fume hood.[16][17]
- **Handling:** Avoid creating dust.[17] Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][6] Storage under an inert atmosphere (e.g., Argon) is advised to prevent degradation and boroxine formation.

Conclusion and Future Outlook

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling allows for the efficient synthesis of complex biaryl molecules, which are central to the

development of targeted inhibitors for enzymes like PARPs and kinases. The inherent chemical properties of its functional groups provide medicinal chemists with a scaffold that can be strategically elaborated to optimize potency, selectivity, and drug-like properties. As research into targeted therapies continues to expand, the demand for well-designed, multifunctional building blocks like this boronic acid will undoubtedly grow, solidifying its role in the creation of next-generation therapeutics.

References

- **(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid** - GlobalChemMall. [\[Link\]](#)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [\[Link\]](#)
- Cas 871332-65-9, 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. [\[Link\]](#)
- (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid - MySkinRecipes. [\[Link\]](#)
- Suzuki-Miyaura Coupling - Organic Synthesis. [\[Link\]](#)
- Safety D
- Rational design of selective inhibitors of PARP4 - PMC - NIH. [\[Link\]](#)
- PARP inhibition impedes the maturation of nascent DNA strands during DNA replication
- Organic Syntheses Procedure. [\[Link\]](#)
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. [\[Link\]](#)
- Design and discovery of boronic acid drugs - PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cas 871332-65-9,4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID | lookchem [lookchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 7. globalchemmall.com [globalchemmall.com]
- 8. 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid [cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Rational design of selective inhibitors of PARP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [What is (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450882#what-is-3-chloro-4-methylcarbamoyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com